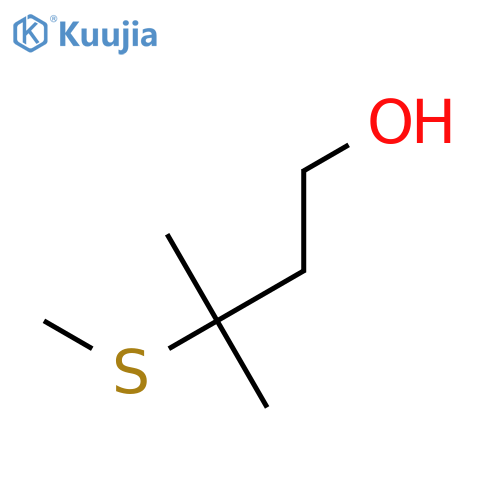Cas no 89002-50-6 (3-methyl-3-(methylsulfanyl)butan-1-ol)
3-メチル-3-(メチルスルファニル)ブタン-1-オールは、硫黄含有アルコールの一種であり、独特の分子構造を有する有機化合物です。この化合物は、メチルスルファニル基とヒドロキシル基の両方を有しており、高い反応性と多様な応用可能性を示します。特に香料や医薬品中間体としての利用が注目されており、フルーティーな香気特性を持つことから香料産業で価値があります。また、求核試薬としての反応性を活かした有機合成における利用も研究されています。その分子構造の特徴から、他の官能基との反応性を精密に制御できる点が化学合成プロセスにおける利点となります。

89002-50-6 structure
商品名:3-methyl-3-(methylsulfanyl)butan-1-ol
3-methyl-3-(methylsulfanyl)butan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-Butanol, 3-methyl-3-(methylthio)-
- 3-methyl-3-methylsulfanylbutan-1-ol
- 3-methyl-3-(methylsulfanyl)butan-1-ol
- starbld0043476
- 3-methyl-3-methylthio-1-butanol
- 89002-50-6
- EN300-2520848
- DTXSID70563672
- 3-Methyl-3-(methylthio)butan-1-ol
-
- MDL: MFCD22052981
- インチ: InChI=1S/C6H14OS/c1-6(2,8-3)4-5-7/h7H,4-5H2,1-3H3
- InChIKey: AQSMJMVQKRNPHD-UHFFFAOYSA-N
- ほほえんだ: CC(C)(CCO)SC
計算された属性
- せいみつぶんしりょう: 134.07653624g/mol
- どういたいしつりょう: 134.07653624g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 61.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-methyl-3-(methylsulfanyl)butan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2520848-0.05g |
3-methyl-3-(methylsulfanyl)butan-1-ol |
89002-50-6 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
| Enamine | EN300-2520848-2.5g |
3-methyl-3-(methylsulfanyl)butan-1-ol |
89002-50-6 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
| Enamine | EN300-2520848-10.0g |
3-methyl-3-(methylsulfanyl)butan-1-ol |
89002-50-6 | 95% | 10.0g |
$3191.0 | 2024-06-19 | |
| Enamine | EN300-2520848-5g |
3-methyl-3-(methylsulfanyl)butan-1-ol |
89002-50-6 | 95% | 5g |
$2152.0 | 2023-09-15 | |
| Enamine | EN300-2520848-1g |
3-methyl-3-(methylsulfanyl)butan-1-ol |
89002-50-6 | 95% | 1g |
$743.0 | 2023-09-15 | |
| 1PlusChem | 1P0089FS-250mg |
1-Butanol, 3-methyl-3-(methylthio)- |
89002-50-6 | 95% | 250mg |
$516.00 | 2024-04-20 | |
| 1PlusChem | 1P0089FS-500mg |
1-Butanol, 3-methyl-3-(methylthio)- |
89002-50-6 | 95% | 500mg |
$778.00 | 2024-04-20 | |
| Aaron | AR0089O4-500mg |
1-Butanol, 3-methyl-3-(methylthio)- |
89002-50-6 | 95% | 500mg |
$822.00 | 2025-02-10 | |
| 1PlusChem | 1P0089FS-2.5g |
1-Butanol, 3-methyl-3-(methylthio)- |
89002-50-6 | 95% | 2.5g |
$1859.00 | 2024-04-20 | |
| 1PlusChem | 1P0089FS-50mg |
1-Butanol, 3-methyl-3-(methylthio)- |
89002-50-6 | 95% | 50mg |
$269.00 | 2024-04-20 |
3-methyl-3-(methylsulfanyl)butan-1-ol 関連文献
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
89002-50-6 (3-methyl-3-(methylsulfanyl)butan-1-ol) 関連製品
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
